

Helichrysetin: A Comparative Analysis of its Bioactivity Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: *Helichrysetin*

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This guide provides a comprehensive comparison of the bioactivity of **Helichrysetin**, a natural chalcone compound, across various human cancer cell lines. The data presented herein is collated from multiple studies to offer an objective overview of its anti-cancer potential, supported by experimental data and detailed methodologies.

Quantitative Bioactivity of Helichrysetin

The efficacy of **Helichrysetin** in inhibiting cancer cell growth is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer cell types, indicating a degree of selectivity in its cytotoxic effects.

Cancer Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Adenocarcinoma	50.72 ± 1.26	[1]
Ca Ski	Cervical Carcinoma	31.02 ± 0.45	[1]
HT29	Colon Adenocarcinoma	102.94 ± 2.20	[2]
MCF-7	Breast Adenocarcinoma	97.35 ± 1.71	[2]
MGC803	Gastric Cancer	16.07	[3]
HeLa	Cervical Adenocarcinoma	Not explicitly stated, but synergistic apoptosis observed with TNF-α	[4]
T98G	Glioblastoma	Not explicitly stated, but synergistic apoptosis observed with TNF-α	[4]

Induction of Apoptosis and Cell Cycle Arrest

Helichrysetin has been demonstrated to induce programmed cell death (apoptosis) and disrupt the cell division cycle in several cancer cell lines.

A549 (Lung Adenocarcinoma)

Treatment of A549 cells with **Helichrysetin** leads to a significant increase in apoptosis.[1][5] As the concentration of **Helichrysetin** increases, the population of apoptotic cells rises. For instance, at concentrations of 15 μg/mL and 20 μg/mL, there is a marked increase in both early and late apoptotic cells.[1][5] Specifically, the early apoptotic population increased from 2.65% in control cells to 14.98% and 28.55% at 15 μg/mL and 20 μg/mL, respectively.[1] This induction of apoptosis is associated with a blockade of the cell cycle at the S phase.[6]

Ca Ski (Cervical Carcinoma)

In Ca Ski cells, **Helichrysetin** also induces apoptosis in a dose- and time-dependent manner. [7] Treatment with 9 µg/mL and 18 µg/mL of **Helichrysetin** resulted in a significant increase in Annexin-V positive cells, reaching 41.96% and 42.57%, respectively. [7] Furthermore, TUNEL assays confirmed DNA fragmentation, a hallmark of apoptosis, in 34.58% of cells treated with 9 µg/mL of **Helichrysetin**. [7]

HeLa (Cervical Adenocarcinoma) and T98G (Glioblastoma)

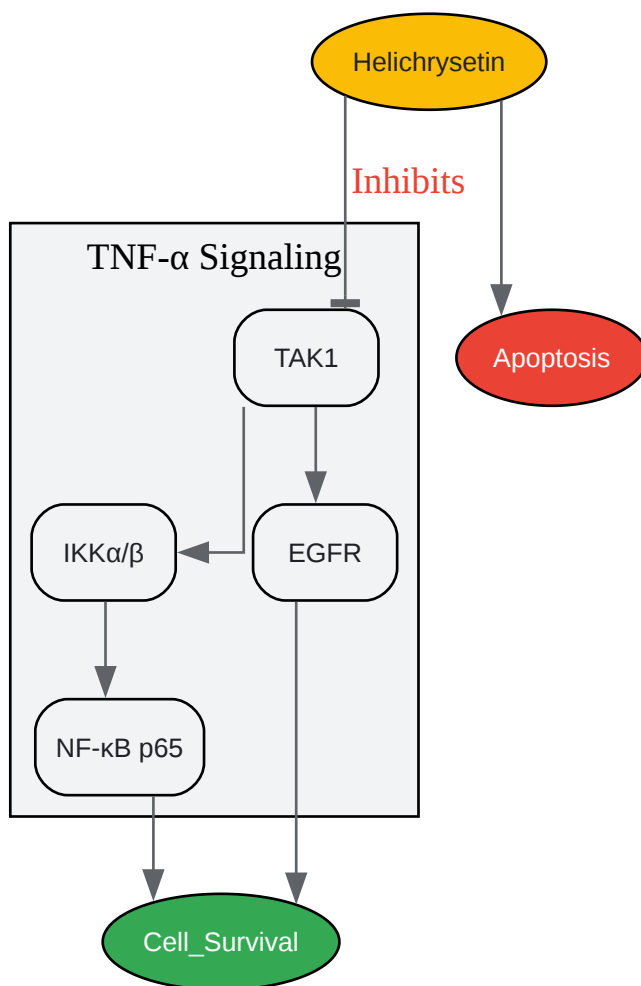
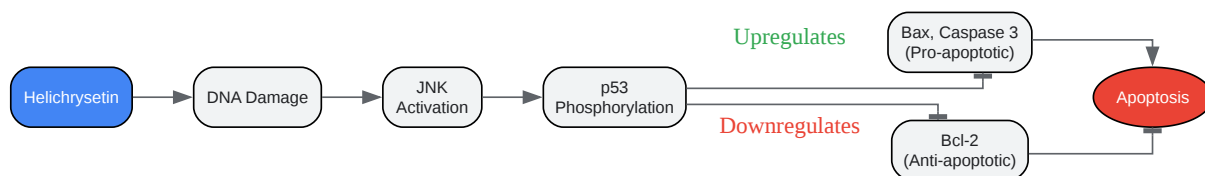
In both HeLa and T98G cell lines, **Helichrysetin** acts synergistically with Tumor Necrosis Factor-alpha (TNF-α) to promote apoptosis. [4] While **Helichrysetin** alone can induce apoptosis, its combination with TNF-α significantly enhances the apoptotic effect. [4]

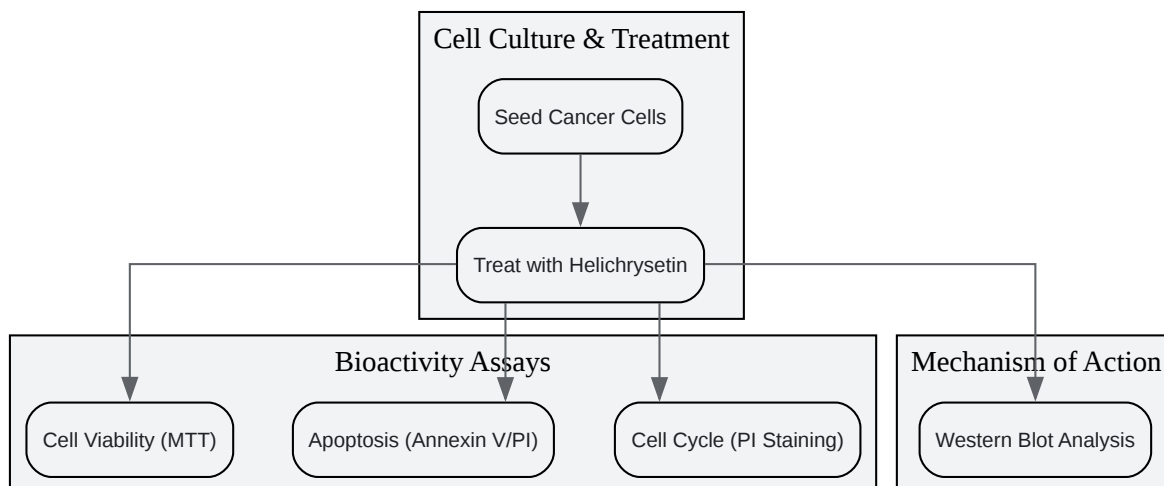
Signaling Pathways Modulated by Helichrysetin

Helichrysetin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

JNK-Mediated Apoptosis in Ca Ski Cells

In cervical cancer cells (Ca Ski), **Helichrysetin** induces DNA damage, which in turn triggers a c-Jun N-terminal kinase (JNK)-mediated apoptotic pathway. [3][8] This involves the phosphorylation of p53, leading to the upregulation of the pro-apoptotic protein Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. [3]





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